molecular formula C8H5F3N2S B6169329 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine CAS No. 2413878-90-5

3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine

Cat. No. B6169329
CAS RN: 2413878-90-5
M. Wt: 218.2
InChI Key:
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Description

3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine (3M5TTP) is a heterocyclic compound belonging to the thiazole family. It is a versatile building block for organic synthesis, and has been used in a wide variety of scientific research applications.

Scientific Research Applications

3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of molecules for use in drug discovery and development, as well as in the development of new materials and organic compounds. Additionally, 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine has been used in the synthesis of novel compounds with potential therapeutic applications, such as anti-cancer agents, anti-inflammatory drugs, and antiviral drugs.

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is not yet fully understood. However, it is believed that 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it is believed that 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine may act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine are not yet fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit certain enzymes, such as COX-2. Additionally, 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine has been shown to have anti-cancer activity, and may have potential applications in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine in lab experiments has several advantages. It is a versatile building block for organic synthesis, and can be synthesized through a variety of methods. Additionally, 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful compound for the development of novel compounds with potential therapeutic applications.
However, there are also some limitations to the use of 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine in lab experiments. The mechanism of action of 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is not yet fully understood, and further research is needed to better understand its biochemical and physiological effects. Additionally, 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is a relatively new compound, and further research is needed to explore its potential applications in the development of novel compounds with therapeutic applications.

Future Directions

There are several potential future directions for the use of 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine could be explored as a potential drug target for the development of novel compounds with therapeutic applications. Finally, 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine could be explored as a potential building block for the synthesis of new materials and organic compounds.

Synthesis Methods

3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine can be synthesized through a variety of methods, including the Knoevenagel condensation method, the Biginelli condensation method, and a one-step microwave-assisted synthesis. In the Knoevenagel condensation method, 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is synthesized by the reaction of ethyl acetoacetate, malononitrile, and trifluoromethylbenzaldehyde. In the Biginelli condensation method, 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is synthesized by the reaction of ethyl acetoacetate, malononitrile, and pyridine-3-carboxaldehyde. The one-step microwave-assisted synthesis of 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine involves the reaction of ethyl acetoacetate, malononitrile, and trifluoromethylbenzaldehyde in the presence of a microwave-activatable catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine involves the condensation of 2-aminothiophenol with 2-chloro-5-trifluoromethylpyridine, followed by cyclization and methylation.", "Starting Materials": [ "2-aminothiophenol", "2-chloro-5-trifluoromethylpyridine", "Sodium hydride", "Methyl iodide", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 eq) in acetone and add sodium hydride (1.2 eq) slowly with stirring. Heat the mixture to 50-60°C for 30 minutes to form the sodium salt of the amine.", "Step 2: Add 2-chloro-5-trifluoromethylpyridine (1.0 eq) to the reaction mixture and stir at room temperature for 2 hours to allow for condensation.", "Step 3: Heat the reaction mixture to 120-130°C for 6-8 hours to promote cyclization and form the thiazole ring.", "Step 4: Cool the reaction mixture and add methyl iodide (1.2 eq) to methylate the nitrogen atom of the thiazole ring. Stir at room temperature for 2 hours.", "Step 5: Quench the reaction with water and extract the product with ethyl acetate. Purify the product by column chromatography to obtain 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine as a yellow solid." ] }

CAS RN

2413878-90-5

Product Name

3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine

Molecular Formula

C8H5F3N2S

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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